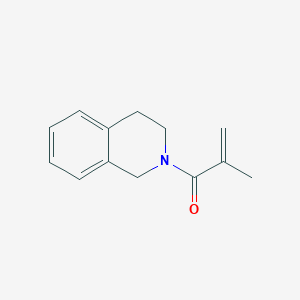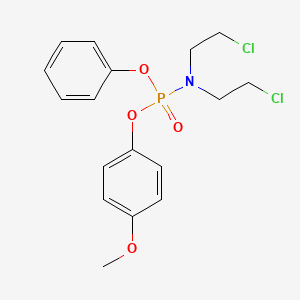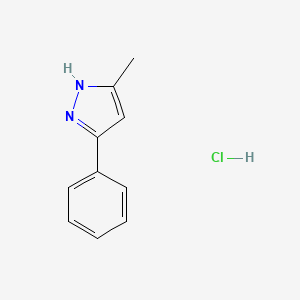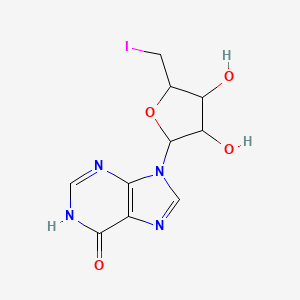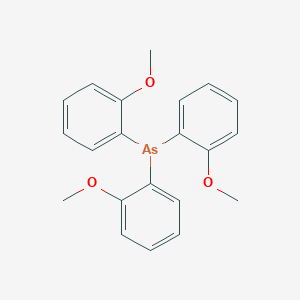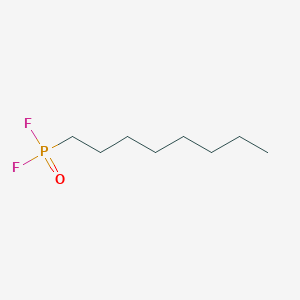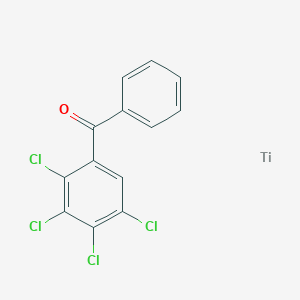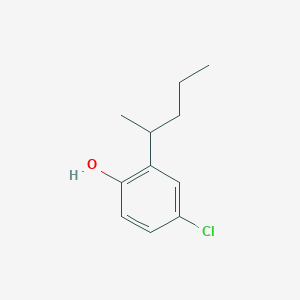
Holmium;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Holmium and nickel form a series of intermetallic compounds that are of significant interest due to their unique properties. These compounds are part of the rare-earth/transition metal intermetallics, which are known for their technological applications ranging from permanent magnets to hydrogen storage and catalysis . The holmium-nickel system includes several intermetallic phases such as Ho₃Ni, Ho₃Ni₂, HoNi, HoNi₃, Ho₂Ni₇, HoNi₅, and Ho₂Ni₁₇ .
Preparation Methods
Holmium-nickel intermetallic compounds can be synthesized through various methods. One common method is controlled potential electrolysis, where holmium ions are reduced on a nickel electrode in a holmium chloride-containing equimolar molten mixture of sodium and potassium chlorides at temperatures ranging from 1073 to 1173 K . This method ensures high reproducibility and allows for the preparation of single-phase intermetallic compounds with specific stoichiometry, such as HoNi₂ .
Chemical Reactions Analysis
Holmium-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. The thermodynamic properties of these compounds have been extensively studied using the CALPHAD method, which involves the calculation of phase diagrams and the optimization of Gibbs energy expressions . Common reagents used in these reactions include holmium chloride and nickel salts, and the reaction conditions often involve high temperatures and controlled atmospheres . Major products formed from these reactions include various intermetallic phases with distinct stoichiometries .
Scientific Research Applications
Holmium-nickel compounds have a wide range of scientific research applications. They are used in the development of permanent magnets with high coercive fields, hydrogen storage materials, and catalysts . Additionally, these compounds are employed in the production of electrodes for nickel-metal hydride batteries and in the synthesis of low-loss dielectrics with improved structural and dielectric properties . Holmium-doped nickel-cadmium ferrite nanoparticles, for example, have been synthesized for their enhanced structural and physical properties .
Mechanism of Action
The mechanism of action of holmium-nickel compounds involves their unique electronic and magnetic properties. Holmium, being a rare-earth element, has a high magnetic moment, which contributes to the magnetic properties of the intermetallic compounds. The interaction between holmium and nickel atoms leads to the formation of various intermetallic phases with distinct electronic structures . These compounds exhibit high catalytic and sorption activity, making them effective in various applications such as hydrogen storage and catalysis .
Comparison with Similar Compounds
Holmium-nickel compounds can be compared with other rare-earth/transition metal intermetallics, such as those formed with dysprosium, samarium, neodymium, and gadolinium . While these compounds share similar properties, holmium-nickel intermetallics are unique due to their specific magnetic and catalytic characteristics. For example, holmium-nickel compounds have been found to have higher coercive fields compared to other rare-earth/nickel intermetallics . Additionally, the hydrogen sorption properties of holmium-nickel compounds make them particularly suitable for hydrogen storage applications .
Properties
CAS No. |
12196-33-7 |
|---|---|
Molecular Formula |
HoNi2 |
Molecular Weight |
282.317 g/mol |
IUPAC Name |
holmium;nickel |
InChI |
InChI=1S/Ho.2Ni |
InChI Key |
MAWKGAHCOYDBFJ-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ho] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile](/img/structure/B14718522.png)
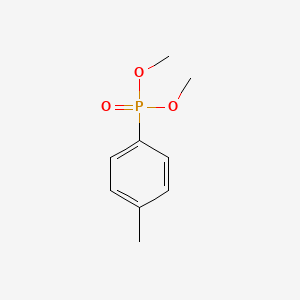
![[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14718543.png)
